molecular formula C14H15ClN4O2 B11494216 N-[4-(acetylamino)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide

N-[4-(acetylamino)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B11494216
M. Wt: 306.75 g/mol
InChI Key: SQWHGOJOXUWUPB-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, an acetamidophenyl group, and a chloro substituent. Its molecular formula is C14H14ClN3O2, and it has a molecular weight of approximately 291.74 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Acetamidophenyl Group: This step involves the coupling of the pyrazole ring with 4-acetamidophenyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with ethyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Modulation of Receptors: It may interact with receptors involved in pain perception, leading to analgesic effects.

    Cell Signaling Pathways: It may modulate cell signaling pathways, affecting cellular responses to inflammation and pain.

Comparison with Similar Compounds

4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a propyl group instead of an ethyl group.

    4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BUTYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-chloro-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClN4O2/c1-3-19-8-12(15)13(18-19)14(21)17-11-6-4-10(5-7-11)16-9(2)20/h4-8H,3H2,1-2H3,(H,16,20)(H,17,21)

InChI Key

SQWHGOJOXUWUPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl

Origin of Product

United States

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